molecular formula C14H18BrNO2 B3026794 tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 1123169-45-8

tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No. B3026794
CAS RN: 1123169-45-8
M. Wt: 312.20
InChI Key: HXVKARGTRMNFQU-UHFFFAOYSA-N
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Description

The compound tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical entity that has been the subject of various synthetic studies. It is related to a class of compounds that are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The tert-butyl group is a common protecting group in organic synthesis, and its presence in the compound suggests that it may be used as an intermediate that can be further modified through chemical reactions.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, an improved synthesis of a similar compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, which provided a high yield and enantiomeric excess after recrystallization . Another study reported the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate for antitumor antibiotic tetrahydroisoquinoline natural products, through a series of reactions including condensation, cyclodehydration, and hydrolysis . These studies demonstrate the versatility of tert-butyl protected compounds in synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined, revealing the presence of aromatic stacking interactions and hydrogen bonding that stabilize the structure in the solid state . Similarly, the crystal and molecular structure of a thienopyridine derivative was characterized, showing intramolecular hydrogen bonds that stabilize the molecule .

Chemical Reactions Analysis

The tert-butyl group is often used as a protecting group for carboxylic acids and amines, and its presence in the compound suggests that it could undergo various chemical transformations. For example, tert-butyl protected dihydroisoquinolines have been used as intermediates in the synthesis of aminoquinolines through palladium-catalyzed cascade reactions . Additionally, the tert-butyl group can be removed under acidic conditions, allowing for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl protected compounds are influenced by the presence of the tert-butyl group, which is bulky and can affect the solubility and reactivity of the molecule. The tert-butyl group is generally non-polar, which can increase the hydrophobic character of the compound. The chemical reactivity of the compound is also influenced by the presence of other functional groups, such as the bromo substituent, which can participate in various chemical reactions, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Scientific Research Applications

Synthesis and Chemical Transformations

Tert-butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is used in various synthesis and chemical transformation processes. For example, Moskalenko and Boev (2014) describe the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, which involves reacting tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate with tributylvinyltin. This compound can further react with maleic anhydride to form tert-butyl-(3aS,9bR)-1,3-dioxo-4,6,7,9,9a,9b-hexahydro-3aH-furo[3,4-h]isoquinoline-8-carboxylate, a Diels-Alder endo-adduct (Moskalenko & Boev, 2014).

Anionic Cascade Recyclization

In another study, Ivanov (2020) demonstrated the use of tert-butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate in anionic cascade recyclization. This process involves treating tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates with alkyl lithiums to form tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates (Ivanov, 2020).

Synthetic Studies on Potent Marine Drugs

Li et al. (2013) explored the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of renieramycin M derivatives, which are antitumor antibiotic tetrahydroisoquinoline natural products. This synthesis involves a condensation reaction followed by cyclodehydration and aqueous hydrolysis (Li et al., 2013).

Formation of 1,2-Dihydroquinoline-3-carboxylic Acid Derivatives

Matsumoto, Mori, and Akazome (2010) investigated the formation of 1,2-dihydroquinoline-3-carboxylic acid derivatives. They found that the reaction of methyl 3-(arylamino)acrylates with hydrogen iodide efficiently produces these derivatives, particularly in bulky tert-butyl alcohol (Matsumoto, Mori, & Akazome, 2010).

Novel tert-Butoxycarbonylation Reagent

Saito, Ouchi, and Takahata (2006) described the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for substrates such as phenols and amines. This reagent offers high yield and chemoselectivity under mild conditions (Saito, Ouchi, & Takahata, 2006).

properties

IUPAC Name

tert-butyl 6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-4-5-10-9-11(15)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVKARGTRMNFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696254
Record name tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1123169-45-8
Record name 1,1-Dimethylethyl 6-bromo-3,4-dihydro-1(2H)-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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